Product packaging for N-Methyl-2-nitrobenzenesulfonamide(Cat. No.:CAS No. 23530-40-7)

N-Methyl-2-nitrobenzenesulfonamide

Cat. No.: B187476
CAS No.: 23530-40-7
M. Wt: 216.22 g/mol
InChI Key: DLJPYODODWSDBI-UHFFFAOYSA-N
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Description

N-Methyl-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H8N2O4S and a molecular weight of 216.22 g/mol . It is characterized by a high topological polar surface area of 100 Ų . This compound is offered with a purity of >95% . It is supplied under CAS Number 23530-40-7 and identifiers including MFCD01115621 . This compound belongs to a class of compounds known as sulfonamides. Research into related N-nitrobenzenesulfonamides has explored their behavior and hydrolysis mechanisms in acidic environments . Furthermore, sulfonimidate compounds, which are structurally related sulfur(VI) species, have seen a resurgence in interest as intermediates for accessing other organosulfur compounds like sulfoximines and sulfonimidamides, which are relevant in medicinal chemistry and polymer synthesis . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O4S B187476 N-Methyl-2-nitrobenzenesulfonamide CAS No. 23530-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJPYODODWSDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295208
Record name N-Methyl-2-nitrobenzenesulfonamide
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Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23530-40-7
Record name 23530-40-7
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Record name N-Methyl-2-nitrobenzenesulfonamide
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Record name N-methyl-2-nitrobenzene-1-sulfonamide
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Synthetic Methodologies for N Methyl 2 Nitrobenzenesulfonamide and Its Analogues

Direct Synthesis Approaches

The primary route to N-substituted-2-nitrobenzenesulfonamides, including the title compound N-Methyl-2-nitrobenzenesulfonamide, involves the straightforward reaction of 2-nitrobenzenesulfonyl chloride with a primary amine.

Synthesis from 2-Nitrobenzenesulfonyl Chloride and Primary Amines

The synthesis of this compound is achieved by treating 2-nitrobenzenesulfonyl chloride with methylamine (B109427). alfa-chemistry.com This reaction is a specific example of a general and high-yielding procedure for preparing N-monosubstituted 2-nitrobenzenesulfonamides. orgsyn.org The process typically involves reacting the primary amine with 2-nitrobenzenesulfonyl chloride in the presence of a base. orgsyn.orgresearchgate.net

For instance, the reaction of 4-methoxybenzylamine (B45378) with 2-nitrobenzenesulfonyl chloride in dichloromethane (B109758), using triethylamine (B128534) as a base, proceeds efficiently. The reaction is initiated at 0°C and then allowed to warm to room temperature, yielding the crude N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide in 98% yield, which can be further purified by recrystallization to 90-91% yield. orgsyn.org A similar procedure using benzhydrylamine and triethylamine in methylene (B1212753) chloride also demonstrates the broad applicability of this method. google.com

The following table summarizes the synthesis of various 2-nitrobenzenesulfonamides from primary amines, highlighting the typical conditions and high yields obtained.

Primary AmineBaseSolventProductYield (%)Reference
4-MethoxybenzylamineTriethylamineDichloromethaneN-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide90-91 orgsyn.org
BenzhydrylamineTriethylamineMethylene ChlorideN-(2-Nitrobenzenesulfonyl)benzhydrylamine- google.com
3-Methylaniline--N-(3-Methylphenyl)-2-nitrobenzenesulfonamide- researchgate.net

Catalytic and Solvent Effects in Primary Synthesis

The choice of base and solvent is crucial for the efficient synthesis of 2-nitrobenzenesulfonamides. Common bases used include tertiary amines like triethylamine, pyridine (B92270), or 2,6-lutidine, which act as acid scavengers. orgsyn.orgresearchgate.net The reaction is often carried out in aprotic solvents such as dichloromethane orgsyn.orgresearchgate.net or a mixture of tetrahydrofuran (B95107) and water. google.com In some cases, inorganic bases like sodium carbonate are used, particularly when the reaction is performed in a biphasic solvent system. google.com For example, the synthesis of (S)-N-(2-nitrobenzenesulfonyl)proline was achieved using sodium carbonate in a tetrahydrofuran/water mixture. google.com The use of pyridine as both a base and solvent is also documented. researchgate.net The selection of these conditions ensures that the reaction proceeds smoothly to completion, often with high purity and yield of the desired sulfonamide. orgsyn.org

Strategic Utilization of the 2-Nitrobenzenesulfonyl (Ns) Group

The 2-nitrobenzenesulfonyl (Ns) group is a highly effective protecting group for amines, offering a unique combination of stability and facile cleavage under mild conditions. rsc.orgtcichemicals.com This has led to its widespread adoption in a variety of synthetic strategies, particularly for the elaboration of amines. tcichemicals.com

Ns-Strategy for Amine Protection and Activation

The Ns group serves as an excellent protecting group for primary and secondary amines. tcichemicals.comnih.gov Its installation is straightforward, typically involving the reaction of the amine with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base. tcichemicals.com The resulting sulfonamide is stable to a range of reaction conditions. nih.gov

The key advantage of the Ns group lies in its deprotection, which can be achieved under mild conditions using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.netchem-station.com The deprotection mechanism involves a nucleophilic aromatic substitution, where the thiolate anion attacks the nitro-activated aromatic ring to form a Meisenheimer complex, leading to the release of the free amine. researchgate.netchem-station.com This mild cleavage contrasts sharply with the harsh conditions often required to remove other sulfonyl groups like the p-toluenesulfonyl (Tosyl) group. nih.govorganic-chemistry.org

The electron-withdrawing nitro group on the benzene (B151609) ring is crucial, as it labilizes the carbon-sulfur bond, making the sulfonamide susceptible to cleavage by soft nucleophiles like thiolates. rsc.orgresearchgate.net This property makes the Ns group orthogonally stable to many other protecting groups, allowing for selective deprotection in complex molecules. tcichemicals.comnih.gov

Application in the Synthesis of Secondary Amines from Primary Amines

A powerful application of the Ns-strategy is the conversion of primary amines into secondary amines. orgsyn.orgtcichemicals.com This multi-step process involves:

Protection: The primary amine is first protected as its Ns-sulfonamide. orgsyn.orgtcichemicals.com

Alkylation: The resulting N-monosubstituted sulfonamide is then alkylated. The acidic nature of the sulfonamide proton facilitates this step, which can be carried out using an alkyl halide and a base (e.g., K2CO3, Cs2CO3) or under Mitsunobu conditions with an alcohol. orgsyn.orgrsc.orgtcichemicals.com

Deprotection: The Ns group is subsequently removed using a thiol and base to yield the desired secondary amine. orgsyn.orgchem-station.com

This methodology provides a reliable and versatile route to selectively monoalkylate primary amines, a transformation that can be otherwise difficult to control. tcichemicals.com A detailed procedure from Organic Syntheses illustrates this process, starting from 4-methoxybenzylamine, which is converted to N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, then alkylated with 3-phenylpropyl bromide, and finally deprotected with thiophenol and potassium hydroxide (B78521) to give N-(4-Methoxybenzyl)-3-phenylpropylamine in high yield. orgsyn.org

Mitsunobu Reaction in Ns-Chemistry

The Mitsunobu reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds, and it integrates seamlessly with Ns-chemistry. rsc.orgwikipedia.org Ns-protected primary amines (2-nitrobenzenesulfonamides) are sufficiently acidic to act as nucleophiles in the Mitsunobu reaction, allowing for their alkylation with a wide range of primary and secondary alcohols. tcichemicals.comorganic-chemistry.org This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool for stereospecific synthesis. organic-chemistry.org This approach has been used to synthesize various complex nitrogen-containing compounds and natural products. nih.govnih.gov For example, Ns-amides can be coupled with alcohols under Mitsunobu conditions to produce N,N-disubstituted sulfonamides, which are precursors to secondary amines. rsc.orgtcichemicals.com The method has also been applied to intramolecular reactions to form medium-sized cyclic amines, where an amino alcohol protected with an Ns group undergoes cyclization via an intramolecular Mitsunobu reaction. thieme-connect.com

The following table presents examples of the Mitsunobu reaction in Ns-chemistry.

Ns-AmineAlcoholReagentsProduct TypeYield (%)Reference
2-Nitrobenzenesulfonamide (B48108)7-Bromo-1-heptanolPPh3, DEADN-(7-Bromoheptyl)-2-nitrobenzenesulfonamide70 thieme-connect.com
N-(2-nitrobenzenesulfonyl)-7-hydroxy-1-aminoheptane-PPh3, DEADN-(2-Nitrobenzenesulfonyl)azocane (8-membered ring)59 thieme-connect.com
N-carbobenzoxy-2-nitrobenzenesulfonamideComplex alcohol intermediate-N-alkylated sulfonamide76 nih.gov

Solid-Phase Synthesis Utilizing Ns Protection

Solid-phase synthesis (SPS) is a powerful technique where molecules are covalently attached to an insoluble polymer support, allowing for sequential reactions in a single vessel. wikipedia.orgwalshmedicalmedia.com This method simplifies purification, as excess reagents and by-products are removed by simple washing and filtration. wikipedia.orgpeptide.com The use of protecting groups is central to SPS, enabling controlled, stepwise synthesis by selectively masking reactive functional groups. wikipedia.org

In this context, the nitrobenzenesulfonyl (Ns) group serves as an effective protecting group for amines. Specifically, the 2-nitrobenzenesulfonyl moiety, as found in the title compound's parent structure, can be used. The general process begins by attaching a suitable starting material to a solid support resin. peptide.com For example, an amino acid or another amine-containing molecule can be anchored to the resin, and its amino group is then protected with a nitrobenzenesulfonyl chloride, such as 2-nitrobenzenesulfonyl chloride.

This "Ns protection" strategy is orthogonal to other common protecting groups used in synthesis. For instance, the 2-(4-nitrophenylsulfonyl)ethoxycarbonyl (Nsc) group, a related protecting group, is utilized in solid-phase peptide synthesis and is favored for its hydrophilicity and suitability in automated synthesis. nih.govresearchgate.net An orthogonal protection scheme allows for the selective removal of one type of protecting group without affecting others, which is critical when side chains require specific modifications. peptide.com After the Ns-protected amine is secured on the solid support, further synthetic steps can be carried out. Once the desired molecular structure is assembled, the final compound is cleaved from the resin support. wikipedia.org

Functionalization and Derivatization Strategies

Once synthesized, N-substituted nitrobenzenesulfonamides can undergo a variety of chemical transformations to generate a diverse range of derivatives. These reactions target different parts of the molecule, including the sulfonamide nitrogen, the aromatic ring, and the nitro group.

Alkylation Reactions of N-Substituted Nitrobenzenesulfonamides

The nitrogen atom of the sulfonamide group can be readily alkylated. A prominent method for the N-alkylation of primary sulfonamides (to produce N-alkyl derivatives) involves a manganese-catalyzed reaction using alcohols as the alkylating agents. acs.org This process, which can be applied to synthesize compounds analogous to this compound, typically proceeds with high efficiency for a variety of aryl and alkyl sulfonamides. acs.org

The reaction mechanism is believed to involve the activation of a manganese precatalyst, which then coordinates with the alcohol. acs.org Subsequent dehydrogenation forms an aldehyde, which condenses with the primary sulfonamide to create an N-sulfonylimine. This intermediate is then reduced by a manganese hydride species to yield the final N-alkylated sulfonamide product. acs.org

Another strategy for alkylation, specifically C-H alkylation, is the Vicarious Nucleophilic Substitution (VNS) reaction. nih.gov In this process, electrophilic nitroarenes, such as nitropyridines, react with carbanions stabilized by a sulfonyl group to yield alkylated products. nih.gov The mechanism involves the formation of an adduct followed by a base-induced elimination of a sulfinic acid. nih.gov

Table 1: Comparison of N-Alkylation Methodologies for Sulfonamides

MethodCatalyst/ReagentAlkylating AgentKey Features
Borrowing Hydrogen Manganese Complex (e.g., Mn(CO)3(tBu-bpy)Br) / K2CO3Benzylic and Aliphatic AlcoholsEfficient mono-N-alkylation; broad substrate scope including various substituted alcohols. acs.org
Vicarious Nucleophilic Substitution (VNS) Strong Base (e.g., t-BuOK)Sulfonyl-stabilized CarbanionsC-H alkylation of nitroarenes; transition-metal-free. nih.gov
Classical SN2 Reaction Base (e.g., K2CO3, Cs2CO3)Alkyl Halides, SulfonatesStandard method; reactivity depends on the leaving group; potential for genotoxicity alerts with certain electrophiles. acsgcipr.org

Nucleophilic Substitutions Involving the Sulfonamide Moiety

The sulfonamide group is generally unreactive towards nucleophiles. However, recent methodologies have enabled its activation to facilitate nucleophilic substitution. One such strategy involves the use of a pyrylium (B1242799) salt, Pyry-BF4, which activates the otherwise poorly nucleophilic NH2 group in primary sulfonamides. nih.gov This activation converts the sulfonamide into a highly reactive sulfonyl chloride intermediate, which can then be coupled with a wide variety of nucleophiles. nih.gov This "umpolung" strategy, which reverses the typical reactivity of the sulfonamide, allows for the late-stage functionalization of complex molecules by transforming the sulfonamide into an electrophile. nih.gov

The more conventional approach to forming the sulfonamide bond itself is a nucleophilic substitution reaction where an amine (the nucleophile) attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride ion. mdpi.comnih.gov This is a foundational method for preparing a vast array of sulfonamide derivatives. nih.gov

Reduction of the Nitro Group to Amine Functionality

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation, providing a gateway to a wide range of further derivatization. researchgate.net This conversion can be achieved using numerous reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comgoogle.com

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, it can also reduce other functionalities. For greater selectivity, other systems are employed. Metals such as iron (Fe) or zinc (Zn) in acidic media, or tin(II) chloride (SnCl2), provide milder conditions that can often reduce the nitro group while leaving other reducible groups intact. commonorganicchemistry.com A process using trichlorosilane (B8805176) in the presence of an organic base has also been developed, noted for its high chemoselectivity. google.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

ReagentConditionsAdvantagesDisadvantages
H₂/Pd/C Catalytic hydrogenationHigh efficiency for aromatic and aliphatic nitro groups. commonorganicchemistry.comCan reduce other functional groups (e.g., alkenes, alkynes). commonorganicchemistry.com
Fe Acidic medium (e.g., Acetic Acid)Mild, chemoselective. commonorganicchemistry.comRequires stoichiometric metal and acid.
Zn Acidic medium (e.g., Acetic Acid)Mild, chemoselective. commonorganicchemistry.comwikipedia.orgRequires stoichiometric metal and acid.
SnCl₂ VariesMild, chemoselective. commonorganicchemistry.comProduces tin-based by-products that can complicate purification.
Trichlorosilane With an organic baseHigh chemoselectivity, leaving many other functional groups unchanged. google.comReagent is sensitive to moisture.
Sodium Sulfide (Na₂S) Aqueous or alcoholic solutionCan selectively reduce one nitro group in the presence of others. commonorganicchemistry.comGenerally does not reduce aliphatic nitro groups. commonorganicchemistry.com

C-H Amination and Chloroamination Reactions

Advanced synthetic methods include direct C–H amination, where a C-H bond is converted into a C-N bond. Sulfonamide derivatives can be key reagents in these transformations. For instance, N-chloroamines, which can be derived from sulfonamides, are used to generate aminium radicals for direct C-H amination of arenes. researchgate.net Iron-catalyzed reactions have been developed for both intermolecular C-H amination to produce N-methylanilines and intramolecular versions for synthesizing cyclic structures like tetrahydroquinolines. researchgate.net These reactions represent a powerful strategy for forging C-N bonds under mild conditions. researchgate.netrsc.org

Advanced Synthetic Techniques

The field of organic synthesis is continually advancing, with a focus on developing more efficient, selective, and environmentally benign reactions. In the context of nitrobenzenesulfonamide chemistry, several techniques stand out. The manganese-catalyzed N-alkylation of sulfonamides using alcohols exemplifies a "borrowing hydrogen" methodology, which avoids the pre-functionalization of the alkylating agent and generates water as the only byproduct. acs.org

Flow chemistry represents another significant advancement. The photochemical C-H amination of arenes using N-chloroamines has been successfully adapted to continuous flow conditions, which can improve reaction efficiency and safety compared to batch processes. researchgate.net Furthermore, the development of novel reagents like Pyry-BF4 to achieve umpolung reactivity in sulfonamides showcases the ingenuity of modern synthetic strategy, enabling previously challenging transformations. nih.gov

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including sulfonamides. europa.eu This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. europa.euewadirect.com The small reactor volumes and high surface-area-to-volume ratios inherent to flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, improved product yields, and greater consistency. europa.euewadirect.comrsc.org

The synthesis of sulfonamides in a flow system typically involves the reaction of a sulfonyl chloride with an amine. acs.org A key advantage of flow chemistry is the ability to handle hazardous reagents and highly exothermic reactions with greater safety compared to batch methods. rsc.org For instance, the preparation of sulfonyl chlorides, often a precursor step, can be performed in a continuous flow setup with improved safety by minimizing the accumulation of unstable intermediates and controlling heat generation. rsc.org

A generalized continuous flow setup for the synthesis of a sulfonamide, which could be adapted for this compound, would involve pumping a solution of 2-nitrobenzenesulfonyl chloride and a solution of methylamine into a T-mixer. The combined stream would then pass through a heated reactor coil to facilitate the reaction. The product stream would then be collected, and the desired sulfonamide isolated after appropriate workup. The residence time in the reactor, temperature, and stoichiometry of the reactants can be precisely controlled to optimize the reaction. acs.orgnih.gov

Multi-step continuous-flow systems have also been developed, allowing for the sequential synthesis of complex molecules without the need for isolating intermediates. rsc.org This approach significantly reduces reaction times and waste generation. For the synthesis of this compound, a multi-step flow process could potentially start from the corresponding disulfide or thiol, proceed through the in-situ generation of the sulfonyl chloride, and culminate in the final amination step. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Sulfonamides

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk with exothermic reactions and hazardous reagents. rsc.orgEnhanced safety due to small reaction volumes and superior heat control. europa.eursc.org
Scalability Can be challenging and require process re-optimization.More straightforward scale-up by running the system for longer periods. ewadirect.com
Process Control Less precise control over temperature, mixing, and reaction time. rsc.orgPrecise control over all reaction parameters. europa.eursc.org
Efficiency Potentially lower yields and more side products.Often higher yields and improved selectivity. acs.org
Footprint Requires larger reactors and more space.More compact and requires less laboratory space.

Green Chemistry Approaches in Sulfonamide Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of sulfonamides to minimize environmental impact and enhance sustainability. rsc.org These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions, as well as waste reduction.

One significant green approach is the use of water as a solvent for sulfonamide synthesis. scilit.comsci-hub.se Traditional methods often rely on volatile organic solvents (VOCs) which are hazardous and contribute to pollution. The reaction of sulfonyl chlorides with amines can be effectively carried out in an aqueous medium, often with the aid of a base like sodium carbonate to scavenge the hydrochloric acid byproduct. scilit.comsci-hub.se This method simplifies the workup procedure and avoids the use of harmful solvents.

Mechanochemistry, or solvent-free synthesis, presents another innovative green strategy. rsc.org This technique involves grinding solid reactants together, often with a catalytic amount of a solid reagent, to initiate a chemical reaction. A one-pot, two-step mechanochemical process has been developed for sulfonamide synthesis, starting from disulfides. This method involves the oxidation-chlorination of the disulfide followed by amination in a ball mill, avoiding the use of bulk solvents and leading to a more environmentally friendly and cost-effective process. rsc.org

The use of greener catalysts is also a key aspect of green sulfonamide synthesis. While some methods may use metal-based catalysts, there is a growing interest in developing metal-free catalytic systems. organic-chemistry.org For instance, iodine-mediated reactions provide an efficient and eco-friendly alternative for the synthesis of sulfonamides from sodium sulfinates and amines. nih.gov Furthermore, ultrasound-assisted synthesis has been reported as a green method for the N-acylation of sulfonamides, offering advantages such as shorter reaction times and high yields under catalyst-free and solvent-free conditions. orientjchem.org

Table 2: Overview of Green Chemistry Strategies in Sulfonamide Synthesis

Green Chemistry ApproachDescriptionAdvantages
Aqueous Synthesis Utilizes water as the reaction solvent. scilit.comsci-hub.seEnvironmentally benign, simplified workup, avoids volatile organic compounds. scilit.com
Mechanochemistry Solvent-free reaction conducted by grinding solid reactants. rsc.orgReduces solvent waste, cost-effective, energy-efficient. rsc.org
Greener Catalysts Employs non-toxic and readily available catalysts, such as iodine. nih.govAvoids heavy metal contamination, promotes safer reaction pathways. organic-chemistry.org
Ultrasound-Assisted Synthesis Uses ultrasonic irradiation to promote the reaction. orientjchem.orgShorter reaction times, high yields, often catalyst and solvent-free. orientjchem.org

Structural Analysis and Spectroscopic Characterization Methodologies

Crystallographic Techniques for Solid-State Structure Elucidation

Crystallographic techniques offer unparalleled insight into the atomic arrangement within a crystalline solid, providing precise bond lengths, bond angles, and details of intermolecular interactions.

Single-crystal X-ray diffraction is a powerful technique for determining the exact three-dimensional structure of a molecule. For a related compound, N-(2-Methylphenyl)-2-nitrobenzenesulfonamide, this method revealed crucial structural parameters. The analysis showed that the molecule is twisted at the S—N bond with a torsional angle of 73.90 (26)°. The dihedral angle between the sulfonyl and the anilino rings was determined to be 53.44 (14)°. nih.goviucr.org The conformation of the N—H bond within the —SO2—NH— segment is syn to both the ortho-nitro group in the sulfonyl benzene (B151609) ring and the ortho-methyl group in the anilino ring. nih.gov

Data from a single-crystal X-ray diffraction study on N-(2-Methylphenyl)-2-nitrobenzenesulfonamide provided the following crystallographic details:

Crystal Data
Chemical formulaC₁₃H₁₂N₂O₄S
Formula weight292.31
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.169 (5)
b (Å)12.358 (6)
c (Å)10.999 (5)
β (°)104.23 (3)
Volume (ų)1339.4 (11)
Z4
Dx (Mg m⁻³)1.449
Radiation typeMo Kα
μ (mm⁻¹)0.25
Crystal size (mm)0.30 × 0.25 × 0.20
Data Collection
DiffractometerOxford Diffraction Xcalibur, Sapphire
T (K)293
Measured reflections5234
Independent reflections2538
Reflections with I > 2σ(I)2020
Rint0.020
Refinement
R[F² > 2σ(F²)]0.042
wR(F²)0.119
S1.04
No. of reflections2538
No. of parameters185

The study of hydrogen bonding and other non-covalent interactions is crucial for understanding how molecules assemble into larger, ordered structures. In the crystal structure of N-(2-Methylphenyl)-2-nitrobenzenesulfonamide, the amide hydrogen atom is involved in a bifurcated hydrogen bond. nih.govdoaj.org This includes an intramolecular N—H···O hydrogen bond with an oxygen atom of the ortho-nitro group, forming an S(7) motif. nih.govdoaj.org Additionally, an intermolecular N—H···O(S) hydrogen bond with a sulfonyl oxygen atom of a neighboring molecule creates a C(4) motif. nih.govdoaj.org These intermolecular hydrogen bonds link the molecules together, forming zigzag chains along the c-axis. nih.goviucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution, providing information about the chemical environment of individual atoms.

A study on p-nitrobenzenesulfonamides and dansylsulfonamides derived from N-alkylated o-(purinemethyl)anilines highlights the utility of ¹H and ¹³C NMR in characterizing such molecules. nih.gov

¹H and ¹³C NMR Data for a Representative Nitrobenzenesulfonamide Derivative
¹H NMR (400 MHz, DMSO)
δ (ppm)Multiplicity, Integration, Assignment
10.60s, 1H, NH
8.38d, J = 8.4 Hz, 2H, Ar-H
8.02d, J = 8.4 Hz, 2H, Ar-H
7.27t, J = 7.4 Hz, 2H, Ar-H
7.13d, J = 7.6 Hz, 2H, Ar-H
7.09t, J = 7.2 Hz, 1H, Ar-H
¹³C NMR (100 MHz, DMSO)
δ (ppm)Assignment
150.3Ar-C
145.4Ar-C
137.4Ar-C
129.8Ar-C
128.7Ar-C
125.2Ar-C
125.1Ar-C
121.2Ar-C

Note: The data presented is for 4-Nitro-N-phenylbenzenesulfonamide and serves as an illustrative example. rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide further structural detail by revealing correlations between different nuclei.

A COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.comresearchgate.net This helps in piecing together molecular fragments. An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.comresearchgate.net This is invaluable for unambiguously assigning both ¹H and ¹³C resonances. While specific 2D NMR data for N-Methyl-2-nitrobenzenesulfonamide was not found, these techniques are routinely used to confirm the connectivity and final structure of such molecules. science.govuvic.ca

Electronic Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within this compound. The presence of the nitro-substituted benzene ring, a strong chromophore, results in characteristic absorption bands in the ultraviolet region. Typically, nitroaromatic compounds exhibit strong absorption in the 200-300 nm range. spiedigitallibrary.org Studies on related molecules, such as 2-nitrobenzyl methyl ether, show distinct UV-visible spectra that can be influenced by photolysis, leading to the formation of intermediates with absorption at longer wavelengths. researchgate.net The exact absorption maxima (λmax) for this compound would depend on the solvent used and the specific electronic environment of the chromophore.

Fluorescence spectroscopy can be employed to study the emission properties of this compound upon electronic excitation. While many nitroaromatic compounds are known to exhibit fluorescence, their quantum yields are often very low. researchgate.net The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are highly sensitive to the molecular structure and the local environment. For some sulfonamides, fluorescence techniques have been used to study their binding interactions. nih.gov However, detailed fluorescence data, such as specific emission maxima, for this compound is not extensively documented and would require experimental determination.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular formula of the compound is C₇H₈N₂O₄S, which corresponds to a theoretical molecular weight of approximately 216.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺) at m/z 216. The fragmentation pattern would likely involve the cleavage of the sulfonamide and nitro groups. Common fragmentation pathways could include the loss of the methyl group (CH₃), sulfur dioxide (SO₂), and the nitro group (NO₂). Analysis of the resulting fragment ions helps to piece together the structure of the original molecule. For instance, mass spectral data for the related compound N-methyl-2-nitroaniline (C₇H₈N₂O₂) shows a molecular ion at m/z 152. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₇H₈N₂O₄S
Theoretical Molecular Weight ~216.22 g/mol
Predicted Molecular Ion (M⁺) m/z 216

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative data on the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a sample of this compound. This technique is crucial for verifying the compound's empirical and molecular formula and assessing its purity. mt.comthermofisher.com The sample is combusted, and the resulting gases are analyzed to determine the elemental ratios. mt.com

For this compound (C₇H₈N₂O₄S), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the identity and purity of the synthesized compound.

Table 3: Theoretical vs. Experimental Elemental Composition of this compound

Element Theoretical % Experimental %
Carbon (C) 38.88 (To be determined)
Hydrogen (H) 3.73 (To be determined)
Nitrogen (N) 12.95 (To be determined)
Oxygen (O) 29.59 (To be determined)

Chromatographic Methods for Purity Assessment

The purity of this compound is routinely assessed using various chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and flash chromatography. These methods are essential for separating the target compound from starting materials, byproducts, and other impurities during its synthesis and purification.

High-Performance Liquid Chromatography (HPLC) stands as a principal analytical method for determining the purity of this compound with high precision. Research and manufacturing settings have reported achieving purities of ≥95% and as high as 99.84% for this compound, as verified by HPLC analysis acs.orgnih.gov. The versatility of HPLC allows for the development of specific methods tailored to the compound's properties.

One documented HPLC method, designated as "method A," recorded a retention time of 7.24 minutes for this compound, indicating a specific set of conditions under which the compound elutes googleapis.com. A more detailed set of parameters for an HPLC analysis, referred to as "method d," has also been described, providing a clear protocol for its purity assessment. The specifics of this method are outlined in the table below.

Table 1: HPLC Parameters for this compound Purity Analysis googleapis.com
ParameterSpecification
InstrumentAgilent Technologies 1200 series
ColumnWaters Xbridge C18, 150 x 3.0 mm, 3 µm
Column Temperature35°C
Flow Rate0.70 mL/min
DetectionUV at 210 nm (DAD)
Mobile Phase A0.1% H₃PO₄ in water
Mobile Phase BAcetonitrile
Gradient Program
Time (min)%A%B
09010
50100
110100

In addition to standard HPLC, Ultra-Performance Liquid Chromatography (UPLC) has been utilized for monitoring the purity of this compound, with detection also set at a UV wavelength of 210 nm.

Flash chromatography is another widely employed technique, particularly for the purification of this compound on a larger scale following its synthesis. This method typically utilizes a silica (B1680970) gel stationary phase with a variety of solvent systems to effectively separate the desired compound. The choice of eluent is critical for achieving optimal separation.

Table 2: Exemplary Flash Chromatography Systems for this compound Purification
Stationary PhaseSolvent System (Gradient)Reference
Silica Gel0-40% Methanol in Dichloromethane (B109758) (with 1% NH₄OH in MeOH) nih.gov
Grace Amino Column0:1 → 1:9 (v/v) Methanol/Dichloromethane acs.org
Silica GelEthyl Acetate / Hexane (1:1) snu.ac.kr

These chromatographic methods are fundamental in ensuring the high purity of this compound required for its use in further chemical applications and research.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Table 1: Representative DFT Calculation Parameters for Sulfonamide Derivatives

Parameter Typical Basis Set Key Findings Reference
Optimized Geometry 6-311G(d,p) Provides bond lengths and angles for the most stable conformation. researchgate.net
HOMO-LUMO Energy Gap 6-311++G(d,p) Indicates chemical reactivity and charge transfer potential. researchgate.netcolab.ws
Vibrational Frequencies B3LYP Correlates with experimental FT-IR and FT-Raman spectra. consensus.app

Molecular Electrostatic Potential (MESP) analysis is a vital tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. mkjc.in The MESP map displays regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net For sulfonamide derivatives, MESP analysis helps to understand how the molecule will interact with biological receptors or other molecules. mkjc.in The electron-rich regions, typically shown in red or yellow, are concentrated around the oxygen atoms of the sulfonyl and nitro groups, indicating these are prime locations for hydrogen bonding and electrophilic interactions. mkjc.inresearchgate.net Conversely, blue regions denote electron-poor areas, often around the amine proton and aromatic hydrogens, which are susceptible to nucleophilic attack. researchgate.net This detailed charge mapping is crucial for designing molecules with specific binding affinities. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density. amercrystalassn.orgwiley-vch.de QTAIM analysis can characterize the nature of chemical bonds—whether they are covalent, ionic, or of an intermediate type—by examining the properties at the bond critical points (BCPs). wiley-vch.de For molecules like N-Methyl-2-nitrobenzenesulfonamide, QTAIM can be used to analyze both strong covalent bonds and weaker non-covalent interactions, such as intramolecular hydrogen bonds, which can significantly influence the molecule's conformation. researchgate.netijnc.ir The analysis of the Laplacian of the electron density and the energy densities at the BCPs reveals the strength and nature of these interactions, providing a deeper understanding of the forces that dictate the molecular structure. amercrystalassn.org High-throughput QTAIM has also emerged as a tool to generate features for machine learning models to predict molecular properties. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structure. mst.dkmdpi.com These models correlate structural or physicochemical descriptors of molecules with their known activities. mst.dk For sulfonamide derivatives, QSAR studies have been successfully employed to predict activities such as antimicrobial, anticancer, and antidiabetic effects. colab.wsnih.gov

A typical QSAR study involves calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of compounds. nih.gov Statistical methods, like multiple linear regression (MLR), are then used to build a model that links these descriptors to the observed biological activity. nih.govmdpi.com For this compound, a QSAR model could be developed to predict its potential efficacy against a specific biological target by comparing its descriptors to those of a training set of known active and inactive molecules. The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. mdpi.commdpi.com

Table 2: Common Descriptors Used in QSAR Models for Sulfonamide Derivatives

Descriptor Type Example Descriptor Information Provided Reference
Electronic HOMO/LUMO Energy Electron-donating/accepting ability colab.ws
Topological Wiener Index Molecular branching and size nih.gov
Physicochemical LogP Hydrophobicity/Lipophilicity mst.dk

| Steric | Molar Refractivity | Molecular volume and polarizability | nih.gov |

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. colab.ws It is widely used in drug design to simulate the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. mdpi.comtandfonline.com

Docking simulations can provide valuable insights into the binding mode and affinity of the ligand. For example, studies on similar nitrobenzenesulfonamide compounds have explored their interactions with enzymes like carbonic anhydrase. mdpi.com The simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the target protein. colab.wsnih.gov The nitro and sulfonyl groups of this compound are expected to be key players in forming hydrogen bonds, which are crucial for stable binding. The results of docking studies are often scored to rank potential drug candidates based on their predicted binding affinity. colab.ws

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, identifying the low-energy conformations is crucial, as the biological activity is often dependent on the molecule adopting a specific three-dimensional shape to fit into a receptor's binding site. plos.org

Reaction Pathway and Transition State Calculations

Computational chemistry can also be used to model chemical reactions, providing detailed information about reaction mechanisms and energetics. e3s-conferences.org Reaction pathway calculations map the energetic profile of a reaction as it proceeds from reactants to products, identifying intermediates and, most importantly, the transition state. beilstein-journals.orgbath.ac.uk The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate. bath.ac.uk

For this compound, such calculations could be used to study its synthesis, degradation, or metabolic pathways. For example, transition state modeling of the closely related 2-Methyl-5-nitrobenzenesulfonamide has been used to predict the regioselectivity of its reactions with nucleophiles like amines or thiols. These theoretical investigations help in understanding the feasibility of a reaction and can be used to optimize reaction conditions or predict the products of a chemical transformation. e3s-conferences.org

Biological Activity and Mechanistic Pharmacology

Antimicrobial Mechanisms of Action

The antimicrobial properties of sulfonamides are well-established, and N-Methyl-2-nitrobenzenesulfonamide, as a derivative, is understood to function through similar mechanisms. This primarily involves the disruption of essential metabolic pathways in microorganisms.

The principal antimicrobial mechanism of sulfonamides lies in their ability to inhibit the synthesis of folic acid, a crucial vitamin for microbial growth and replication. wikipedia.org Sulfonamides, including presumably this compound, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS). wikipedia.orgnih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with a pteridine (B1203161) precursor to form dihydropteroate, a key intermediate in the folic acid biosynthesis pathway. nih.govnih.gov

By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the normal enzymatic reaction. nih.gov This competitive inhibition leads to a depletion of folic acid within the microbial cell. Folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. wikipedia.orgyoutube.com Consequently, the inhibition of its synthesis results in a bacteriostatic effect, where the growth and proliferation of the microorganisms are halted. wikipedia.org While direct studies on this compound's inhibition of DHPS are not extensively detailed in the reviewed literature, its structural classification as a sulfonamide strongly suggests this as its primary mode of antimicrobial action.

Sulfonamides as a class are known to exhibit a broad spectrum of antimicrobial activity, effective against a range of Gram-positive and Gram-negative bacteria. nih.gov However, specific data detailing the comprehensive antimicrobial spectrum of this compound is not widely available in the reviewed scientific literature. General studies on N-substituted nitrobenzenesulfonamides suggest potential antibacterial and antifungal activities. nih.gov Further targeted research is required to fully elucidate the specific microbial species that are susceptible to this compound and to determine its minimum inhibitory concentrations (MICs) against these pathogens.

Anticancer and Cytotoxic Mechanisms

Recent research has increasingly focused on the anticancer potential of this compound, not as a direct therapeutic agent, but as a critical intermediate in the synthesis of potent anticancer molecules and as a potential hypoxia-activated prodrug.

This compound has been extensively utilized as a precursor in the synthesis of a variety of kinase inhibitors. researchgate.netgoogleapis.com Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By serving as a building block for these inhibitors, this compound contributes to the development of targeted cancer therapies. For instance, it has been employed in the synthesis of inhibitors for enzymes such as cap-dependent endonuclease, which is crucial for the proliferation of certain viruses and has been investigated as a target in cancer therapy. google.com

While direct inhibition of kinases by this compound itself is not the primary focus, its structural framework is integral to the final inhibitory compounds. Furthermore, related sulfonamide compounds have been shown to inhibit carbonic anhydrases, enzymes that are overexpressed in some tumors and contribute to the acidic tumor microenvironment. This suggests a potential, though less explored, avenue for the anticancer activity of sulfonamide derivatives.

The involvement of this compound in the synthesis of kinase inhibitors directly implicates it in the interference with tumor cell growth pathways. The resultant kinase inhibitors target specific signaling cascades that are essential for cancer cell proliferation, survival, and metastasis. For example, its use in creating inhibitors of the EGFR (Epidermal Growth Factor Receptor) pathway, a key driver in many epithelial cancers, highlights its role in disrupting these oncogenic signals. oup.com By blocking the activity of these kinases, the downstream signaling events that promote tumor growth are effectively shut down.

A particularly promising area of research is the potential for this compound and other nitroaromatic compounds to act as hypoxia-activated prodrugs. mdpi.comnih.gov Solid tumors often contain regions of low oxygen, known as hypoxia. oup.commdpi.comresearchgate.net These hypoxic environments are associated with resistance to conventional therapies like radiation and chemotherapy.

Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes that are highly active in hypoxic cells. nih.gov This reduction process can transform a relatively non-toxic prodrug into a potent cytotoxic agent that specifically targets and kills the hard-to-reach hypoxic cancer cells. mdpi.comnih.gov The nitro group on this compound makes it a candidate for such a hypoxia-selective approach. Studies have shown that the cytotoxicity of nitroaromatic compounds increases significantly under hypoxic conditions. oup.com This selective activation minimizes damage to healthy, well-oxygenated tissues, a significant advantage in cancer therapy. nih.gov While more research is needed to fully realize the clinical potential of this compound as a hypoxia-activated prodrug, the underlying scientific principles are well-established. mdpi.comnih.govresearchgate.net

Prodrug Strategies with this compound Derivatives (e.g., Glutathione-Responsive Prodrugs)

The design of prodrugs, which are inactive precursors that are converted into active drugs within the body, is a key strategy to enhance therapeutic efficacy and minimize off-target effects. Derivatives of this compound are promising candidates for such strategies, particularly in the development of glutathione (B108866) (GSH)-responsive prodrugs.

The 2-nitrobenzenesulfonyl (Ns) group, a core component of this compound, can be used as a caging group for therapeutic agents. This strategy hinges on the elevated levels of glutathione, a tripeptide antioxidant, found in certain pathological environments like cancer cells. nih.govnih.gov The nitro group of the benzenesulfonamide (B165840) moiety is susceptible to reduction, a reaction that can be facilitated by the high intracellular concentration of GSH. This reduction leads to the cleavage of the sulfonamide bond and the release of the active drug.

For instance, a doxorubicin (B1662922) (Dox) prodrug, Ns-Dox, was synthesized by modifying the anticancer drug with a 2-nitrobenzenesulfonyl group. nih.govnih.gov This modification rendered the drug less toxic in its prodrug form. In environments with high GSH concentrations, such as in HCT116 cancer cells, Ns-Dox was efficiently activated to release Dox, demonstrating significant cytotoxic effects. nih.govnih.gov Conversely, in cells with lower GSH levels, the activation was less pronounced, indicating a degree of selectivity towards cells with a specific biochemical profile. nih.govnih.gov

This GSH-responsive activation is not only dependent on the intracellular GSH concentration but can also be designed to be stable in extracellular environments, such as the bloodstream, where GSH levels are significantly lower. nih.gov This ensures that the prodrug remains intact until it reaches the target tissue, thereby reducing systemic toxicity.

Table 1: Glutathione-Responsive Prodrug Activation

Prodrug Derivative Activating Agent Mechanism of Action Target Environment Outcome
Ns-Dox Glutathione (GSH) GSH-mediated reduction of the nitro group, leading to cleavage of the sulfonamide bond. High GSH-expressing cancer cells. Selective release of the active drug (Doxorubicin) and targeted cytotoxicity. nih.govnih.gov

Anti-inflammatory Properties and Related Mechanisms

While direct studies on the anti-inflammatory properties of this compound are limited, the broader class of benzamides and related sulfonamides has demonstrated significant anti-inflammatory potential. nanobioletters.comnih.gov The proposed mechanism often involves the modulation of key inflammatory pathways.

A primary mechanism by which benzamides may exert their anti-inflammatory effects is through the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov NF-κB is a crucial regulator of the inflammatory response, controlling the expression of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov By inhibiting NF-κB, benzamide (B126) derivatives can effectively suppress the production of these inflammatory mediators, thereby reducing the inflammatory cascade. nih.gov

Furthermore, some sulfonamide-containing compounds have been shown to influence other pathways involved in inflammation, such as those mediated by mitogen-activated protein kinases (MAPKs). mdpi.com The anti-inflammatory actions can also be linked to the regulation of enzymes like cyclooxygenase (COX), which are pivotal in the synthesis of prostaglandins, key mediators of inflammation.

The structural features of this compound, particularly the sulfonamide group, suggest that it could interact with these inflammatory targets. Further research is needed to elucidate the specific mechanisms and potency of its anti-inflammatory activity.

Table 2: Potential Anti-inflammatory Mechanisms of Sulfonamide Derivatives

Mechanism Key Molecular Target Effect Potential Outcome
NF-κB Inhibition NF-κB transcription factor Suppression of NF-κB activation. nih.gov Reduced expression of pro-inflammatory cytokines (e.g., TNF-α). nih.gov
MAPK Pathway Modulation Mitogen-Activated Protein Kinases Interference with signaling cascades. mdpi.com Altered cellular response to inflammatory stimuli.
COX Enzyme Inhibition Cyclooxygenase enzymes Reduced synthesis of prostaglandins. Attenuation of pain and swelling.

Interactions with Specific Biological Targets (e.g., DNA Gyrase A)

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govnih.gov This makes it an attractive target for the development of antibacterial agents. While there is no direct evidence of this compound binding to DNA gyrase, the sulfonamide moiety is a well-known pharmacophore in medicinal chemistry and has been incorporated into various enzyme inhibitors. impactfactor.orgnih.gov

The interaction of drugs with DNA gyrase can occur through different mechanisms. For example, quinolone antibiotics stabilize a cleavage complex between the enzyme and DNA, leading to a halt in replication. nih.gov Other inhibitors, such as coumarins, act as competitive inhibitors of the ATPase activity of the GyrB subunit of the enzyme. nih.gov

Table 3: Comparison of DNA Gyrase Inhibitors

Inhibitor Class Mechanism of Action Target Subunit Example
Quinolones Stabilization of DNA-gyrase cleavage complex. nih.gov GyrA Ciprofloxacin nih.gov
Coumarins Competitive inhibition of ATPase activity. nih.gov GyrB Novobiocin nih.gov
Isoquinoline Sulfonamides Allosteric inhibition. nih.gov GyrB LEI-800 nih.gov

Chirality and Stereoselective Biological Effects

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are called enantiomers. Enantiomers can exhibit significantly different biological activities, as they may interact differently with chiral biological targets such as enzymes and receptors.

This compound itself is not chiral. However, the introduction of a chiral center, for example, by substitution on the methyl group or the benzene (B151609) ring, would result in a chiral molecule with two enantiomers. The biological effects of these enantiomers could be stereoselective, meaning one enantiomer could be more potent, have a different mechanism of action, or be metabolized differently than the other.

For instance, in the case of the chiral organophosphorus insecticide isofenphos-methyl, the (S)-enantiomer was found to have significantly higher bioactivity against various insect targets compared to the (R)-enantiomer. nih.gov This highlights the importance of considering chirality in drug design and development.

Should chiral derivatives of this compound be synthesized, it would be crucial to separate and evaluate the biological activity of each enantiomer individually. This would allow for a more precise understanding of their therapeutic potential and could lead to the development of more effective and safer drugs.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

N-Methyl-2-nitrobenzenesulfonamide as a Versatile Synthetic Intermediate

As a synthetic intermediate, this compound provides chemists with a readily available and reactive molecule that can be transformed into a wide array of other compounds. The presence of the nitro group, a versatile functional group, allows for a variety of chemical manipulations, particularly its reduction to an amine, which opens up numerous pathways for further synthesis.

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com Nitro compounds, in particular, are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules in both academic and industrial research. frontiersin.org Their diverse reactivity in forming carbon-carbon and carbon-heteroatom bonds, coupled with the ease of transforming the nitro group into other functionalities, makes them ideal reagents for organic chemists. frontiersin.orgnih.gov

This compound exemplifies this principle. Its structure can be incorporated into larger molecular frameworks, acting as a linchpin in multi-step syntheses. The nitro group can be readily converted to an amino group, a key step in many synthetic strategies aimed at producing complex bioactive molecules. nih.gov This strategic use of nitroalkanes and nitroarenes as precursors to primary amines is a promising approach in sustainable, pharmacy-oriented organic synthesis. nih.gov

Heterocyclic compounds, particularly those containing nitrogen and sulfur, represent a fascinating and vital class of molecules, often exhibiting significant biological activity. openmedicinalchemistryjournal.com These heterosystems are crucial in the development of cures for life-threatening diseases. openmedicinalchemistryjournal.com The synthesis of nitrogen-sulfur heterocycles can be complex, but their established importance drives continued research into their preparation. openmedicinalchemistryjournal.com

This compound serves as a valuable precursor for creating such nitrogen-containing heterocyclic systems. The inherent structure, containing both nitrogen and a sulfonyl group, provides the necessary atoms to form rings like benzothiazines. The multi-component synthesis of nitrogen heterocycles from nitro-containing compounds is a well-established strategy in heterocyclic chemistry. nih.gov More than 85% of all physiologically active pharmaceuticals are, or contain, at least one heterocyclic ring, with nitrogen-containing heterocycles being the most common framework. nih.gov This underscores the importance of starting materials like this compound in generating medicinally important molecular structures.

Role in Drug Discovery and Development

The structural attributes of this compound and its derivatives make them valuable tools in the quest for new medicines. They can act as a foundational skeleton for new drugs or be used to modify existing natural products to enhance their therapeutic properties.

In medicinal chemistry, a "scaffold" is a core chemical structure upon which various functional groups are appended to create a library of related compounds for biological testing. The nitroimidazole scaffold, for example, has been exceptionally successful, leading to numerous life-saving drugs since its discovery in the 1950s. nih.gov This natural antibiotic was the starting point for synthesizing a multitude of analogs and regioisomers, resulting in therapies for infections and cancer. nih.gov

Similarly, the this compound framework can be viewed as a potential scaffold for drug design. Its benzenesulfonamide (B165840) core is a privileged structure found in many existing pharmaceuticals. By modifying the substituents on the aromatic ring and the methyl group, medicinal chemists can systematically alter the molecule's shape, size, and electronic properties to optimize its interaction with biological targets. The development of new synthetic methods allows for the creation of diverse derivatives, which may be useful in creating new pharmaceutically relevant molecules. nih.gov

The total synthesis of complex, bioactive natural products is a significant achievement in organic chemistry. nih.gov Often, the goal extends beyond simply making the natural molecule to creating analogues—structurally similar but modified versions—to study structure-activity relationships or improve properties like stability and potency. nih.gov

This compound can be employed as a key intermediate in the synthesis of such analogues. For instance, in the synthesis of complex antibiotics or other therapeutic agents, a fragment derived from this compound could replace a portion of the natural product's structure. This allows researchers to probe the importance of that specific region of the molecule for its biological effect. This approach was successfully used in the development of analogues for various glycosidase inhibitors, where synthetic intermediates were crucial for creating a range of compounds that showed specific inhibitory activity. nih.gov

Utilization as Cleavable Linkers in Peptide Synthesis

Peptide synthesis is a cornerstone of biochemical and pharmaceutical research. Cleavable linkers are stable compounds that are used to temporarily connect molecules, such as attaching a peptide to a solid support or a solubilizing tag, and can be selectively broken under mild, controlled conditions to release the desired product. richmond.edu Various types of linkers exist, each with specific cleavage conditions, such as reductive or hydrolytic reactions. richmond.edu

The 2-nitrobenzenesulfonamide (B48108) group has been explored for its utility in this context. A study investigating peptide-based cleavable linkers synthesized and tested a derivative, N-(4-Methoxyphenyl)-N-methyl-2-nitrobenzenesulfonamide. richmond.edu In this application, the linker is attached to a peptide, and its cleavage is triggered by a specific reagent, allowing for the controlled release of the peptide cargo. richmond.edu The research demonstrated that such linkers could be successfully attached to a peptide and that their cleavage could be monitored and quantified. richmond.edu This strategy is part of a broader effort to develop new chemical tools for protein synthesis and modification. nih.gov Another related approach uses the 4-nitrobenzenesulfonamido group as a protecting and activating system for the carboxylic acid end of an amino acid during peptide synthesis. rsc.org

The table below summarizes key findings related to the use of a 2-nitrobenzenesulfonamide derivative as a cleavable linker in peptide studies.

FeatureDescriptionReference
Linker Compound N-(4-Methoxyphenyl)-N-methyl-2-nitrobenzenesulfonamide richmond.edu
Application Reagent-controlled cleavable linker in peptide studies. richmond.edu
Attachment Successfully attached to the peptide H2N-GRPPGFSPFR-CONH2. richmond.edu
Cleavage Control Cleavage is initiated by adding a specific nucleophile and pH buffer. richmond.edu
Analysis Cleavage conversion rates are determined by comparing reactant and product peaks via MALDI analysis. richmond.edu

Supramolecular Chemistry Applications

The unique structural and electronic features of this compound, particularly the presence of hydrogen bond donors and acceptors, make it a candidate for applications in supramolecular chemistry. This field explores the non-covalent interactions between molecules to form larger, organized structures. While specific research on the supramolecular applications of this compound is not extensively documented, the behavior of structurally related sulfonamides provides a strong basis for its potential in self-assembly and confined catalysis.

The fundamental interactions driving the self-assembly of sulfonamides involve hydrogen bonding, where the sulfonamide group (-SO₂NH-) acts as a robust hydrogen bond donor (N-H) and acceptor (S=O). The presence of the nitro group (-NO₂) in the ortho position introduces additional strong hydrogen bond acceptor sites, further directing the formation of predictable supramolecular architectures.

Self-Assembly

The ability of molecules to spontaneously organize into well-defined, stable, non-covalently bonded structures is known as self-assembly. In the case of nitro-substituted benzenesulfonamides, intermolecular hydrogen bonds are the primary drivers of this process.

Detailed crystallographic studies of N-aryl-2-nitrobenzenesulfonamides, which are structurally analogous to this compound, reveal consistent patterns of intermolecular hydrogen bonding. The amide hydrogen atom (N-H) can form hydrogen bonds with the oxygen atoms of the sulfonyl group (S=O) or the nitro group (-NO₂) of a neighboring molecule. This leads to the formation of extended supramolecular structures, such as chains and networks.

For instance, the crystal structure of N-(2-methylphenyl)-2-nitrobenzenesulfonamide shows that intermolecular N-H···O hydrogen bonds involving a sulfonyl oxygen atom link the molecules into zigzag chains. nih.gov Similarly, in N-(3-methylphenyl)-2-nitrobenzenesulfonamide, intermolecular N-H···O hydrogen bonds with a sulfonyl oxygen result in the formation of molecular chains. researchgate.net These findings are summarized in the table below.

Table 1: Hydrogen Bond Interactions in Structurally Related 2-Nitrobenzenesulfonamides

Compound Interacting Groups Supramolecular Motif
N-(2-methylphenyl)-2-nitrobenzenesulfonamide N-H···O(sulfonyl) Zigzag Chains nih.gov

These examples strongly suggest that this compound would also engage in similar self-assembly processes, driven by hydrogen bonding between the N-H group and the sulfonyl or nitro oxygen atoms, to form ordered supramolecular arrays. The specific geometry of these assemblies would be influenced by the steric and electronic effects of the methyl group.

Confined Catalysis

Confined catalysis involves performing a chemical reaction within a defined molecular or supramolecular cavity. This can lead to enhanced reaction rates, selectivity, and stability of the catalyst. The ability of sulfonamide-containing molecules to form cage-like or cavity-containing assemblies makes them potential scaffolds for confined catalysis.

While there are no direct reports of this compound being used in confined catalysis, the principles of supramolecular chemistry suggest its potential. For example, urea-based ligands containing sulfonamide moieties have been shown to form cage-like assemblies and host-guest complexes. acs.org These structures can encapsulate guest molecules and create a microenvironment that influences their reactivity.

The self-assembly of this compound or its derivatives could potentially lead to the formation of porous materials or discrete molecular cages. If these structures possess cavities of appropriate size and functionality, they could serve as microreactors for catalytic transformations. The nitro and sulfonyl groups within the cavity could influence the substrate's orientation and electronic properties, thus directing the outcome of the reaction. For instance, a catalytic species could be incorporated into the self-assembled structure, or the sulfonamide framework itself could participate in the catalytic cycle. The development of such systems would represent a significant advancement in the application of this class of compounds.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituents on Chemical Reactivity and Biological Activity

The chemical reactivity and biological profile of N-Methyl-2-nitrobenzenesulfonamide are significantly influenced by the electronic and steric nature of substituents on its aromatic rings. The core structure, featuring a sulfonamide linkage between a methylamino group and a 2-nitrophenyl group, presents multiple sites for modification.

The electronic properties of substituents on the benzenesulfonamide (B165840) ring play a critical role in modulating the compound's reactivity and biological action. The nitro group (-NO2) at the ortho position is a powerful electron-withdrawing group (EWG). This feature significantly influences the electronic environment of the entire molecule. acs.orgontosight.ai

Research into various sulfonamide-based compounds has consistently shown that the nature of substituents on the aromatic ring dictates their biological efficacy. For instance, in studies on antibacterial agents, compounds bearing strong electron-withdrawing groups often exhibit enhanced activity. nih.gov Specifically, in a series of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, derivatives with a 2,4-dinitro substitution on the phenyl ring of the sulfonamide were found to be the most potent against Mycobacterium tuberculosis. acs.orgsemanticscholar.org This suggests that increasing the electron-withdrawing character of the aromatic ring can lead to a significant boost in biological activity. In contrast, derivatives with electron-donating groups (EDGs) like methyl (-CH3) or methoxy (B1213986) (-OCH3) have been reported to show comparatively lower antibacterial activity. nih.gov

The enhanced activity of compounds with strong EWGs can be attributed to several factors, including increased acidity of the sulfonamide N-H proton and altered binding interactions with biological targets. The table below summarizes the general effect of electron-withdrawing and electron-donating groups on the biological activity of benzenesulfonamide derivatives based on findings from related compound series.

Substituent TypeExample GroupsGeneral Effect on Biological Activity (e.g., Antibacterial)Reference
Strong Electron-Withdrawing -NO₂, -CN, -CF₃Generally enhances activity acs.orgnih.govsemanticscholar.org
Weak Electron-Withdrawing Halogens (-F, -Cl, -Br)Variable, can contribute to activity nih.gov
Electron-Donating -CH₃, -OCH₃, -NH₂Generally results in lower or moderate activity compared to EWG-substituted analogs nih.govmdpi.com

This table is a generalized summary based on studies of various benzenesulfonamide derivatives.

The three-dimensional arrangement of atoms and groups within this compound and its analogs is crucial for its interactions with biological macromolecules and for its chemical reactivity. Crystallographic studies on closely related N-aryl-2-nitrobenzenesulfonamides reveal that the molecule adopts a twisted conformation. nih.govnih.govresearchgate.net

Specifically, in N-(2-methylphenyl)-2-nitrobenzenesulfonamide, a related compound, the dihedral angle between the two benzene (B151609) rings is 53.44°. nih.gov The molecule is twisted at the S-N bond, with a torsion angle of 73.90°. nih.gov This twisting minimizes steric hindrance between the ortho-nitro group on the benzenesulfonyl ring and substituents on the N-phenyl ring. The conformation of the N-H bond is often found to be syn to the ortho-nitro group, indicating the formation of an intramolecular hydrogen bond which stabilizes this arrangement. nih.govnih.gov

The steric bulk of substituents can also have a profound impact on the chemical reactivity and reaction pathways. For example, studies on the rearrangement of N-alkyl arylsulfonamides have shown that the size of the N-alkyl group can determine the outcome of a reaction. mdpi.com Larger, bulkier alkyl groups can sterically hinder certain reaction pathways, thereby favoring others. mdpi.com In the context of biological activity, while some positions on the molecule may be sensitive to steric hindrance, others might accommodate bulky groups without a significant loss of activity. For instance, in a series of N-phenyl ureidobenzenesulfonate derivatives, the C2 position of the B-ring could accommodate various alkyl groups without a major impact on their cytocidal activity. nih.gov This highlights the importance of understanding the spatial constraints of the target binding site.

The table below presents selected conformational data from crystallographic studies of N-aryl-2-nitrobenzenesulfonamide analogs, which provides insight into the likely conformation of this compound.

CompoundDihedral Angle Between RingsS-N Torsion AngleReference
N-(2-methylphenyl)-2-nitrobenzenesulfonamide53.44°73.90° nih.gov
N-(4-methylphenyl)-2-nitrobenzenesulfonamide72.64°76.55° nih.gov
N-(3-methylphenyl)-2-nitrobenzenesulfonamide73.64°46.97° researchgate.net
N-(2-chlorophenyl)-2-nitrobenzenesulfonamide54.97°74.97° nih.gov

This data is for N-aryl analogs, providing an indication of the conformational properties of the core structure.

Rational Design of this compound Derivatives with Enhanced Properties

The insights gained from SAR studies are instrumental in the rational design of novel this compound derivatives with tailored properties. By strategically modifying the core structure, chemists can aim to enhance potency, selectivity, or other physicochemical properties. The 2-nitrobenzenesulfonamide (B48108) moiety itself is a versatile tool in synthetic chemistry, often used as a protecting group for amines that can be cleaved under mild conditions, facilitating the synthesis of complex secondary amines. researchgate.net

One design strategy involves the hybridization of the this compound scaffold with other pharmacologically active moieties. For example, novel hybrids coupling nitrobenzenesulfonamides with benzhydrylpiperazine have been synthesized and evaluated as anti-tuberculosis agents. acs.orgsemanticscholar.org This approach aims to combine the biological activities of both fragments into a single molecule with potentially synergistic effects.

Another approach focuses on modifying specific parts of the molecule to optimize interactions with a biological target. For instance, in the development of human factor Xa inhibitors, a series of non-basic compounds were designed with sulfonamide linkers and various aryl groups intended to bind to specific pockets (S1 and S4) of the enzyme. scialert.net Similarly, in the search for hypoxia-inducible factor-1 (HIF-1) pathway inhibitors, analogs of a lead compound were synthesized with variations in the arylsulfonyl group and the N-substituent to probe the effect of these changes on biological activity. nih.gov These studies exemplify a systematic approach to molecular design, where iterative modifications are made to improve the desired properties.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govbabrone.edu.in A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, in a ligand-receptor binding event. nih.gov

Lead optimization is the process of refining the chemical structure of a promising lead compound to improve its drug-like properties, such as potency, selectivity, metabolic stability, and bioavailability, while minimizing toxicity. nih.govevitachem.com For a lead compound from the this compound series, optimization strategies could include:

Methylation of the sulfonamide nitrogen: This can sometimes improve metabolic stability and cell permeability, as demonstrated in a series of Trypanosoma brucei N-myristoyltransferase inhibitors. nih.gov

Isosteric replacement: Replacing certain groups with others that have similar steric and electronic properties can fine-tune the molecule's activity and pharmacokinetic profile. For example, replacing the amide bond in a series of nitrofuranylamides with an isoxazole (B147169) ring was shown to improve metabolic stability.

Introduction of different substituents on the aromatic ring: As discussed in the SAR section, adding or changing substituents can modulate electronic properties and provide new interaction points with the target. For example, introducing fluorine atoms or small alkyl groups can alter lipophilicity and binding affinity. nih.gov

These optimization strategies, guided by both experimental data and computational models like pharmacophores, are essential for transforming a promising initial hit into a viable drug candidate.

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Conditions and Catalytic Systems

The synthesis of N-Methyl-2-nitrobenzenesulfonamide and its derivatives has traditionally been achieved by reacting 2-nitrobenzenesulfonyl chloride with the appropriate amine, such as methylamine (B109427). nih.govchemicalbook.com A significant advancement in the synthesis of related secondary amines involves the Fukuyama-Mitsunobu reaction, a reliable and scalable protocol that utilizes this compound to introduce a methylamine group. nih.govresearchgate.net This method is noted for its mild conditions, which are compatible with a range of sensitive functional groups. researchgate.nettcichemicals.com

Future research is focused on moving beyond these established methods to develop more efficient and sustainable synthetic routes. Key areas of exploration include:

Catalytic Innovations: There is a growing interest in employing novel catalytic systems to streamline the synthesis of sulfonamides. Research into gold-catalyzed bham.ac.uk and other metal-catalyzed transformations rsc.org for related sulfur-containing compounds suggests a promising future for developing new catalytic cycles applicable to this compound. These could lead to reactions with higher yields, fewer side products, and lower environmental impact.

Greener Solvents and Conditions: Efforts are being made to replace traditional organic solvents with greener alternatives, such as dimethyl carbonate, and to develop reactions that can proceed under milder temperatures and pressures. rsc.org

One-Pot Procedures: The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel without isolating intermediates, is a significant goal. Such procedures, like those developed for other N-aryl sulfinamides, can dramatically increase efficiency and reduce waste. rsc.org

A summary of established and emerging synthetic approaches is presented below.

MethodDescriptionKey FeaturesReference(s)
Classical Synthesis Reaction of 2-nitrobenzenesulfonyl chloride with methylamine.Straightforward, foundational method. nih.govchemicalbook.com
Fukuyama-Mitsunobu Reaction Alkylation of the N-H bond of the sulfonamide under mild conditions.High yields, scalability, compatibility with sensitive functional groups. nih.govresearchgate.nettcichemicals.com
Catalytic Approaches Use of transition metals (e.g., gold) to catalyze the formation or reaction of sulfonamides.Potential for increased efficiency, novel transformations, and stereoselectivity. bham.ac.ukrsc.org

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are poised to revolutionize the production of fine chemicals and pharmaceuticals. noelresearchgroup.comnus.edu.sg These technologies offer enhanced reaction control, improved safety for handling hazardous reagents, and the ability to streamline multi-step sequences in a continuous, automated fashion. noelresearchgroup.com

For this compound, a key application lies in its use as a protecting group in solid-phase synthesis (SPS), particularly for peptides. researchgate.netsci-hub.se In this context, the nitrobenzenesulfonyl (Ns) group facilitates the selective alkylation of amines attached to a solid support. sci-hub.se The integration of SPS with flow reactors creates a powerful platform for the automated synthesis of complex molecules. nus.edu.sg Future work will likely focus on adapting more reactions involving this compound to continuous-flow systems. This could enable on-demand synthesis and rapid generation of analogue libraries for screening purposes, overcoming the limitations of traditional batch processing. noelresearchgroup.comnus.edu.sg

Advanced Applications in Chemical Biology and Materials Science

The unique chemical properties of the nitrobenzenesulfonamide scaffold have opened doors to its use in sophisticated applications beyond traditional synthesis.

Chemical Biology: The 2-nitrobenzenesulfonyl (nosyl) group, derived from this compound, serves as a valuable cleavable linker and protecting group in chemical biology. researchgate.netrichmond.edu Its mild cleavage conditions allow for the controlled release of molecular cargo, a feature exploited in the development of chemical probes and peptide-based therapeutics. researchgate.netrichmond.edu Future research will likely explore the integration of this moiety into more complex biological systems to study cellular processes or for targeted drug delivery.

Materials Science: Sulfonamide-containing compounds are being investigated as precursors for functional materials. ontosight.aismolecule.com The structural and electronic properties of this compound could be harnessed in the design of novel polymers, photoresist materials, or components for energy and battery systems. ambeed.com The ability to modify the core structure allows for the fine-tuning of material properties for specific applications.

Further Elucidation of Biological Action Mechanisms and Off-Target Effects

While the broader class of sulfonamides is known for a wide spectrum of biological activities—including antimicrobial, anti-inflammatory, and anticancer effects ontosight.aiontosight.aiontosight.ai—the precise mechanisms of action for many derivatives, including this compound, are not fully understood. ontosight.ai

The biological activity of sulfonamides is often attributed to their ability to inhibit specific enzymes. ontosight.aievitachem.com In nitro-containing sulfonamides, the nitro group itself may play a crucial role. It has been hypothesized that the nitro group can be reduced within cells to form reactive intermediates or generate oxidative stress, contributing to the compound's biological effect. acs.orgsemanticscholar.org

A critical avenue for future research is the detailed investigation of these mechanisms. This involves:

Target Identification: Identifying the specific enzymes or receptors that this compound and its analogues interact with.

Mechanism Studies: Using advanced biochemical and cellular assays to understand how this interaction leads to a biological response.

Off-Target Profiling: Systematically screening for unintended interactions with other biological molecules to build a comprehensive profile of the compound's activity and potential for side effects.

Development of Next-Generation Analogues for Therapeutic Applications

The this compound scaffold serves as a promising starting point for the design of new therapeutic agents. Research has already demonstrated that modifying this basic structure can lead to potent compounds with potential applications in treating diseases like cancer and tuberculosis. acs.orgsemanticscholar.orgontosight.ai

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodology :

  • Nitration and sulfonation : Start with benzene derivatives (e.g., 2-nitrobenzenesulfonyl chloride) and introduce methylamine via nucleophilic substitution. Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to control regioselectivity .
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Monitor purity via TLC and melting point analysis .
    • Key considerations : Avoid over-nitration by controlling nitric acid stoichiometry and reaction time. Use inert atmospheres (N₂/Ar) to prevent oxidation side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm methyl group integration (~δ 2.5–3.0 ppm) and nitro/sulfonamide functionalities .
  • IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1520 cm⁻¹ (N-O nitro group) .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Resolve torsional angles of the nitro and sulfonamide groups to confirm molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when different polymorphs of this compound are reported?

  • Approach :

  • Validation : Use the CIF-check tool in SHELXL to identify outliers in bond lengths/angles. Cross-validate with spectroscopic data (e.g., NMR coupling constants) .
  • Temperature-dependent studies : Perform SC-XRD at multiple temperatures (e.g., 100 K vs. 293 K) to assess thermal motion effects on nitro group orientation .
    • Case study : Compare monoclinic (P2₁/n) vs. orthorhombic polymorphs. Analyze hydrogen-bonding networks (N–H···O) to explain stability differences .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA to model transition states (e.g., methylamine attack on 2-nitrobenzenesulfonyl chloride). Calculate activation energies and Fukui indices to identify electrophilic sites .
  • Solvent effects : Apply PCM (Polarizable Continuum Model) to simulate solvent polarity impacts on reaction kinetics .

Q. How can researchers optimize catalytic systems for selective functionalization of this compound?

  • Experimental design :

  • Catalyst screening : Test Pd/C, Cu(I)-bipyridine complexes, or organocatalysts (e.g., DMAP) for Suzuki coupling or amination reactions. Monitor selectivity via HPLC .
  • Kinetic profiling : Use in situ IR or UV-Vis spectroscopy to track intermediate formation (e.g., nitroso derivatives) .

Data Analysis and Reproducibility

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound derivatives?

  • Quality control :

  • In-process monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates (e.g., sulfonic acid formation) .
  • Statistical DOE : Apply factorial design (e.g., reaction time, temperature, catalyst loading) to identify critical parameters .

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Troubleshooting :

  • Solvent correction : Use computational tools (e.g., ACD/Labs) to adjust for solvent-induced shifts in simulated spectra .
  • Conformational analysis : Perform MD simulations to account for dynamic effects (e.g., nitro group rotation) .

Safety and Handling

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential sulfonamide sensitization .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in approved containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.